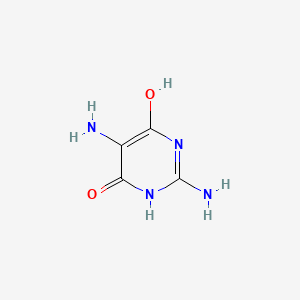

2,5-Diamino-4,6-dihydroxypyrimidine

Description

Properties

IUPAC Name |

2,5-diamino-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h5H2,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSJQFCTYLBBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967143 | |

| Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40769-69-5, 102783-67-5, 527-57-1 | |

| Record name | 2,5-Diamino-4,6-dihydroxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40769-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diaminopyrimidin-4,6-diol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02037 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Diamino-4,6-dihydroxypyrimidine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,5-Diamino-4,6-dihydroxypyrimidine

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and structural nuances of this compound, moving beyond a simple recitation of facts to explore the underlying chemical principles and their practical implications in a laboratory and industrial context.

Core Molecular Identity and Physicochemical Profile

This compound, often encountered as its hydrochloride salt, is a substituted pyrimidine with a rich functional group landscape. Its structure, featuring two amino groups and two hydroxyl groups on the pyrimidine core, gives rise to complex chemical behavior, particularly its tautomerism and reactivity.

The hydrochloride salt is the more common commercial and laboratory form, enhancing stability and handling.[1] Its fundamental properties are summarized below.

Table 1: Core Properties of this compound and its Hydrochloride Salt

| Property | Value | Source |

| Chemical Name | This compound | PubChem[2] |

| Synonyms | 2,5-diaminopyrimidine-4,6-diol, 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone | PubChem[2], TCI[3] |

| Molecular Formula | C₄H₆N₄O₂ | PubChem[2] |

| Molecular Weight | 142.12 g/mol | PubChem[2] |

| CAS Number | 40769-69-5 | PubChem[2] |

| Hydrochloride Salt Formula | C₄H₆N₄O₂·HCl | TCI[1] |

| Hydrochloride Salt MW | 178.58 g/mol | TCI[1] |

| Hydrochloride Salt CAS | 56830-58-1 | TCI[1] |

| Appearance | White to brown or dark purple powder/crystal | TCI[3][4] |

Structural Chemistry: The Critical Role of Tautomerism

A defining feature of the dihydroxypyrimidine scaffold is its existence in multiple tautomeric forms.[5] The "dihydroxypyrimidine" nomenclature represents only one possible tautomer. In reality, the molecule exists in an equilibrium between keto-enol and amine-imine forms. The predominant tautomer is the 2,5-diamino-6-hydroxy-4(1H)-pyrimidinone form.[2][3]

Understanding this equilibrium is paramount for any synthetic chemist. The position of the protons dictates the nucleophilicity and electrophilicity of the ring atoms, directly influencing reaction outcomes. For instance, the exocyclic oxygen atoms possess significant keto character, making them less reactive as nucleophiles than a true enol would be, while the ring nitrogens' reactivity is modulated by their protonation state. X-ray structure analysis of the parent compound, 4,6-dihydroxypyrimidine, has shown it can exist in both molecular and ionic polymorphic forms in the solid state, highlighting the nuanced nature of these structures.[5]

Caption: Key tautomeric forms of the this compound core.

Synthesis: A Strategic Pathway to a Key Intermediate

This compound hydrochloride is a crucial intermediate in the synthesis of antiviral drugs, most notably Abacavir.[6] Its synthesis is a multi-step process that requires careful control of pH and reaction conditions. A common and industrially applicable method starts from simple, readily available precursors.[6]

The causality behind this synthetic route is rooted in classical heterocyclic chemistry. The initial step involves a condensation reaction between a guanidine source and a malonic ester derivative to form the pyrimidine ring—a variation of the well-established Traube pyrimidine synthesis.[7] Subsequent steps introduce the C5-amino group via a nitroso intermediate, which is then reduced.

Experimental Protocol: Synthesis of this compound Hydrochloride[7]

This protocol is adapted from patented industrial methods.

Step 1: Ring Formation to 2-Amino-4,6-dihydroxypyrimidine

-

Prepare a solution of sodium methoxide in methanol.

-

Add guanidine hydrochloride and stir.

-

Add dimethyl malonate dropwise while heating the mixture. The guanidine nitrogen atoms act as nucleophiles, attacking the electrophilic carbonyl carbons of the malonate, leading to cyclization.

-

After a period of heating under reflux, distill the solvent under reduced pressure.

-

Dissolve the resulting solid in water and carefully adjust the pH to 3-5 with an acid (e.g., HCl or acetic acid) to precipitate the 2-amino-4,6-dihydroxypyrimidine intermediate.

-

Filter, wash, and dry the intermediate product.

Step 2: Nitrosation

-

Suspend the intermediate from Step 1 in water.

-

Add a solution of sodium nitrite.

-

Adjust the pH to 2-3 with acid. This generates nitrous acid in situ, which acts as the electrophile to install a nitroso group at the electron-rich C5 position of the pyrimidine ring.

-

The resulting 2-amino-5-nitroso-4,6-dihydroxypyrimidine precipitates and is collected by filtration.

Step 3: Reduction

-

Suspend the nitroso intermediate in an alkaline solution.

-

Add a reducing agent, such as Raney Nickel as a catalyst for hydrogenation, or sodium dithionite ("vat powder").[6] The choice of reducing agent is critical; Raney Nickel offers high efficiency for catalytic hydrogenation, while sodium dithionite is a strong chemical reductant suitable for this transformation.

-

Maintain the reaction under controlled temperature and pH (typically 4-6) until the reduction of the nitroso group to an amino group is complete.

Step 4: Salification

-

Filter off the reduction catalyst (if used).

-

Add concentrated hydrochloric acid to the reaction mixture. The molar ratio of the pyrimidine to HCl is typically around 1:3 to 1:3.5.[6]

-

This protonates the basic amino groups and facilitates the precipitation of the final product, this compound hydrochloride.

-

Cool, filter, and dry the final product. A purity of >99% can be achieved with this method.[6]

Caption: Industrial synthesis workflow for this compound HCl.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its multiple functional groups. The amino groups are nucleophilic, while the dihydroxy-/keto- system can be manipulated for further transformations.

Stability: The compound is stable under proper storage conditions (cool, dark, tightly closed container).[1] Incompatibilities: It should be stored away from strong oxidizing agents.[1] Hazardous Decomposition: Upon combustion, it can decompose to produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas (for the hydrochloride salt).[1]

Key Reaction: Chlorination

A critically important reaction for this molecule is its conversion to 2,5-diamino-4,6-dichloropyrimidine. This transformation is a gateway to introducing other functionalities via nucleophilic aromatic substitution, where chloride is an excellent leaving group.

The reaction is typically performed using phosphorus oxychloride (POCl₃) at elevated temperatures.[8][9] The choice of reagent is deliberate: POCl₃ is a powerful dehydrating and chlorinating agent, ideal for converting the keto/hydroxyl groups into chlorides. The reaction is often facilitated by the addition of a quaternary ammonium salt or a weak tertiary amine base hydrochloride, which can improve solubility and reaction kinetics.[8]

Experimental Protocol: Chlorination to 2,5-Diamino-4,6-dichloropyrimidine[9][10]

-

Combine dry this compound hydrochloride, phosphorus oxychloride, and a phase-transfer catalyst/base like N-ethyl-N-methyl piperidinium chloride.

-

Heat the mixture with stirring to approximately 105°C for an extended period (e.g., 24 hours). During this time, the hydroxyl groups are converted to chlorophosphate esters, which are subsequently displaced by chloride ions to yield the dichloro product.

-

After cooling, the excess POCl₃ is typically removed by distillation under vacuum.

-

The reaction mixture is then carefully quenched by pouring it into a large volume of water and ice, maintaining the temperature below 55°C.

-

The pH is adjusted first to ~4 and then to 7 using a strong base like sodium hydroxide.

-

The 2,5-diamino-4,6-dichloropyrimidine product is extracted into an organic solvent such as ethyl acetate.

-

The organic layers are combined, dried, and concentrated to yield the final product.

Caption: Conversion of the dihydroxy- form to the key dichloro- intermediate.

Biological Relevance and Applications

While the primary utility of this compound is as a synthetic intermediate, its structural motif is related to naturally occurring purine metabolites. For example, 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine is a metabolite in purine metabolism and a precursor to riboflavin.[10] This inherent biological relevance underscores the importance of pyrimidine derivatives in drug design. Its role as a key building block for antiviral nucleoside analogues makes it a compound of significant interest to the pharmaceutical industry.[9]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Yu, Z., et al. (2015). Synthetic method for this compound hydrochloride.

- Wellcome Foundation. (1992). Process for preparing 2,5-diamino-4,6-dichloropyrimidine.

-

PubChem. This compound. National Institutes of Health. [Link]

-

Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. [Link]

-

Global Substance Registration System (GSRS). This compound HYDROCHLORIDE. [Link]

-

European Patent Office. Process for preparing 2,5-diamino-4,6-dichloropyrimidine. EP0483204B1. [Link]

-

CP Lab Chemicals. 2, 5-Diamino-4, 6-dihydroxypyrimidine Hydrochloride, min 98% (HPLC). [Link]

-

Gaponov, A. D., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link]

-

Wikipedia. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. [Link]

-

Fisher Scientific. This compound Hydrochloride 98.0+%, TCI America. [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound | C4H6N4O2 | CID 2733981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Hydrochloride | 56830-58-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound Hydrochloride, 5G | Labscoop [labscoop.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN104974098A - Synthetic method for this compound hydrochloride - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine - Wikipedia [en.wikipedia.org]

synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride

An In-depth Technical Guide to the Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

Executive Summary

This compound and its hydrochloride salt are pivotal intermediates in the synthesis of a wide range of pharmaceutical compounds, notably in the development of antiviral and anticancer agents.[1][2] Their utility stems from the versatile pyrimidine core, which allows for further chemical modifications to produce complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive, technically-grounded overview of a robust and scalable synthetic route for this compound hydrochloride. Eschewing a simple recitation of steps, this document elucidates the chemical principles behind each stage of the synthesis, offering insights into process optimization and control. The protocols described herein are synthesized from established methodologies to present a self-validating and reliable pathway suitable for laboratory research and industrial scale-up.

Introduction: The Strategic Importance of a Core Intermediate

The pyrimidine scaffold is a cornerstone of medicinal chemistry. The specific substitution pattern of this compound makes it an ideal precursor for building more complex heterocyclic systems. For instance, it serves as a starting material for 2,5-diamino-4,6-dichloropyrimidine, a key building block for antiviral nucleoside analogues.[3][4] The successful synthesis of such high-value compounds is critically dependent on the efficient and high-purity production of this foundational intermediate.

The synthetic pathway detailed in this guide is a multi-step process designed for high yield and purity, achieving a total yield of approximately 75% and product purity up to 99.0%.[5][6] This process, involving cyclization, nitrosation, reduction, and salt formation, is well-documented and offers advantages in terms of operational simplicity, cost-effectiveness, and scalability.[6]

Overview of the Synthetic Pathway

The is typically achieved through a four-step linear sequence starting from readily available commodity chemicals. The entire workflow is designed to produce the target molecule with high fidelity.

Caption: Conceptual diagram of the base-catalyzed cyclization reaction.

Experimental Protocol:

-

To a suitable reactor, add a 28-30% solution of sodium methoxide in methanol. [5][6]2. Add guanidine hydrochloride to the sodium methoxide solution. The methoxide serves a dual purpose: neutralizing the hydrochloride salt and catalyzing the condensation.

-

Heat the stirred mixture to a temperature of 35-50°C. [5]4. Slowly add dimethyl malonate dropwise, maintaining the reaction temperature. An exothermic reaction is expected.

-

After the addition is complete, maintain the reaction at 35-50°C for a period of 0.5 to 6 hours to ensure completion. [5]6. Following the insulation period, distill the methanol under reduced pressure.

-

Dissolve the resulting solid residue in water and adjust the pH to 3-5 with an acid such as glacial acetic acid or hydrochloric acid. [5]This protonates the pyrimidine, causing it to precipitate.

-

Cool the mixture, collect the solid product by suction filtration, and dry to obtain Intermediate I.

Step 2: Synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (Intermediate II)

This step involves an electrophilic substitution reaction where the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and acid, attacks the electron-rich C5 position of the pyrimidine ring.

Experimental Protocol:

-

Suspend Intermediate I in water.

-

Cool the mixture and slowly add a solution of sodium nitrite. The molar ratio of Intermediate I to sodium nitrite should be approximately 1:1.1 to 1:1.5. [5]3. Carefully adjust the pH of the reaction mixture to a range of 2-3 using an acid like hydrochloric acid. [5]Maintaining this acidic pH is crucial for the formation of the active nitrosating agent, nitrous acid (HNO₂), and subsequently the nitrosonium ion.

-

Stir the reaction until completion, which is often indicated by a color change.

-

Filter the resulting precipitate, wash with water, and dry to yield Intermediate II.

Step 3: Reduction to this compound (Intermediate III)

The conversion of the C5-nitroso group to an amino group is a critical reduction step. Several reducing agents can be employed, with Raney nickel and sodium hydrosulfite being common choices. Raney nickel is a highly effective hydrogenation catalyst, while sodium hydrosulfite offers a metal-free alternative. [5]The choice often depends on cost, safety considerations, and equipment availability.

Experimental Protocol (using Raney Nickel):

-

Create a slurry of Intermediate II in an aqueous solution.

-

Add an alkali such as sodium hydroxide or sodium carbonate to adjust the pH to a range of 4-6. [5]3. Introduce a catalytic amount of Raney nickel. The mass ratio of Intermediate II to the Raney nickel catalyst is typically in the range of 1:0.03 to 1:0.10. [5]4. The reduction can be carried out under a hydrogen atmosphere or by using a hydrogen source like hydrazine. The reaction is typically performed at a controlled temperature.

-

Upon completion, the catalyst is carefully removed by filtration (Caution: Raney nickel is pyrophoric and must be handled with care).

-

The pH of the filtrate is adjusted to precipitate the product.

-

The solid is collected by filtration, washed, and dried to give Intermediate III.

Step 4: Formation of this compound Hydrochloride

The final step involves converting the free base into its more stable hydrochloride salt.

Experimental Protocol:

-

Suspend the dried Intermediate III in a suitable solvent, such as methanol. [6]2. Heat the mixture to 35-70°C. [6]3. Slowly add concentrated hydrochloric acid. The molar ratio of Intermediate III to HCl is approximately 1:3 to 1:3.5. [5]4. Maintain the temperature for 0.5 to 4 hours after the addition is complete. [6]5. Cool the mixture to allow for complete crystallization of the hydrochloride salt.

-

Collect the final product by suction filtration, wash with a cold solvent (e.g., acetone), and dry under vacuum. [3]

Summary of Process Parameters

Effective control over reaction parameters is essential for maximizing yield and ensuring high purity. The following table summarizes the key parameters derived from patent literature.

| Step | Parameter | Recommended Range | Rationale & Impact on Purity/Yield |

| 1. Cyclization | Molar Ratio (Guanidine:Malonate:Base) | 1 : 1.0-1.5 : 1.5-3.5 [5] | Ensures complete consumption of starting materials. Excess base drives the reaction to completion. |

| Temperature | 35 - 50 °C [5] | Balances reaction rate against potential side reactions. Higher temperatures may lead to degradation. | |

| pH (Precipitation) | 3 - 5 [5] | Optimizes the precipitation of the intermediate, ensuring high recovery from the aqueous solution. | |

| 2. Nitrosation | Molar Ratio (Intermediate I:NaNO₂) | 1 : 1.1 - 1.5 [5] | A slight excess of the nitrosating agent ensures complete conversion of the starting material. |

| pH | 2 - 3 [5] | Critical for the formation of the electrophilic nitrosonium ion (NO⁺) from sodium nitrite. | |

| 3. Reduction | Mass Ratio (Intermediate II:Raney Ni) | 1 : 0.03 - 0.10 [5] | A catalytic amount is sufficient. Overuse increases cost and complicates filtration. |

| pH | 4 - 6 [5] | The activity of the Raney nickel catalyst can be pH-dependent. This range is optimal for the reduction. | |

| 4. Salt Formation | Molar Ratio (Intermediate III:HCl) | 1 : 3 - 3.5 [5] | Ensures complete conversion to the hydrochloride salt for stability and ease of isolation. |

| Temperature | 50 - 80 °C [6] | Promotes dissolution and subsequent controlled crystallization upon cooling, leading to a purer product. |

Product Characterization

The identity and purity of the final this compound hydrochloride should be confirmed using standard analytical techniques.

-

Purity: High-Performance Liquid Chromatography (HPLC) is the method of choice for determining purity, with targets typically exceeding 98-99%. [7]* Identity: The structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and comparison with reference spectra.

-

Salt Content: Argentometric titration can be used to determine the chloride content and confirm the formation of the hydrochloride salt. [8]* Physical Appearance: The product is typically a white to brown or dark purple powder or crystal. [8]

Safety and Handling

The synthesis involves several hazardous materials that require careful handling in a controlled laboratory environment with appropriate personal protective equipment (PPE).

-

Sodium Methoxide: Corrosive and flammable. Must be handled in a fume hood away from ignition sources.

-

Raney Nickel: Highly pyrophoric, especially after use. It must be kept wet and handled under an inert atmosphere. Never allow it to dry in the air.

-

Hydrochloric Acid: Highly corrosive. Use with adequate ventilation and appropriate acid-resistant gloves and eye protection.

-

General Precautions: All chemical waste must be disposed of according to institutional and local regulations. [9]

Conclusion

The four-step from dimethyl malonate and guanidine hydrochloride is a well-established, efficient, and scalable process. By carefully controlling key parameters such as stoichiometry, temperature, and pH at each stage, it is possible to achieve high yields (over 75%) and excellent purity (>99%). This technical guide provides researchers and drug development professionals with a detailed, mechanistically-grounded framework for the reliable production of this vital pharmaceutical intermediate.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 3. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. CN104974098A - Synthetic method for this compound hydrochloride - Google Patents [patents.google.com]

- 6. CN104496911A - Method for synthesizing this compound hydrochloride - Google Patents [patents.google.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound Hydrochloride, 5G | Labscoop [labscoop.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 2,5-Diamino-4,6-dihydroxypyrimidine, a pivotal heterocyclic intermediate in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with field-proven insights, focusing on the causality behind experimental choices and methodologies.

Core Compound Identification and Properties

This compound is a pyrimidine derivative recognized for its role as a versatile building block in the synthesis of complex pharmaceutical agents. While the free base is documented, it is most commonly supplied and utilized as its hydrochloride salt for enhanced stability.

The definitive Chemical Abstracts Service (CAS) number for the hydrochloride form is 56830-58-1 .[1][2][3][4][5]

Synonyms:

Physicochemical Properties

A comprehensive understanding of the compound's physical and chemical properties is fundamental to its application in synthetic chemistry. These properties dictate the selection of solvents, reaction conditions, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄O₂ · HCl | [4] |

| Molecular Weight | 178.58 g/mol | [4] |

| Appearance | White to brown or dark purple powder/crystal | [1][3] |

| Purity | Typically >98.0% (by HPLC) | [1][3] |

| Melting Point | >260 °C | [6] |

| Boiling Point | 524.2°C at 760 mmHg (Predicted) | [6] |

| Density | 2.15 g/cm³ (Predicted) | [6] |

| Chemical Stability | Stable under proper conditions.[4] | |

| Incompatibilities | Strong oxidizing agents.[4] | |

| Hazardous Decomposition | Upon combustion, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4] |

Synthesis Methodologies: A Mechanistic Approach

The synthesis of this compound hydrochloride is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The most common synthetic routes originate from readily available starting materials like malonates and guanidine.

Core Synthesis Pathway

A widely adopted method involves the condensation of a malonate derivative with guanidine, followed by nitrosation and subsequent reduction. This pathway is favored for its efficiency and scalability, making it suitable for industrial production.[7]

Caption: Generalized synthetic pathway for this compound HCl.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established methodologies, designed to provide a self-validating system for achieving high yield and purity.[7]

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (Intermediate I)

-

Rationale: This initial cyclocondensation reaction forms the core pyrimidine ring. The use of a strong base like sodium methoxide is crucial to deprotonate the guanidine and the malonate, facilitating the nucleophilic attack and subsequent ring closure.

-

Procedure: a. Prepare a solution of sodium methoxide (28-30%) in methanol. b. Add guanidine hydrochloride to the solution and stir. c. Heat the mixture and add dimethyl malonate dropwise. The molar ratio of guanidine hydrochloride to dimethyl malonate to sodium methoxide is typically in the range of 1:1.0-1.5:1.5-3.5.[7] d. Maintain the reaction under heat for a specified period to ensure complete conversion. e. After the reaction, remove methanol via reduced-pressure distillation. f. Dissolve the resulting solid in water and adjust the pH to 3-5 using an acid (e.g., hydrochloric or acetic acid) to precipitate the product.[7] g. Cool the mixture, filter the precipitate, and dry to obtain Intermediate I.

Step 2: Nitrosation of Intermediate I

-

Rationale: The introduction of a nitroso group at the 5-position is a key step. This is achieved using sodium nitrite under acidic conditions, which generates the nitrosating agent, nitrous acid, in situ. Careful pH control (pH 2-3) is critical to prevent decomposition of the product and starting material.[7]

-

Procedure: a. Suspend Intermediate I in water. b. Cool the suspension and add a solution of sodium nitrite. The molar ratio of Intermediate I to sodium nitrite is approximately 1:1.1-1.5.[7] c. Adjust the pH to 2-3 with a suitable acid to initiate the reaction, forming the nitrosated Intermediate II.

Step 3: Reduction to this compound (Intermediate III)

-

Rationale: The nitroso group is reduced to an amino group. Catalytic hydrogenation using a catalyst like Raney nickel is an effective method. The reaction is performed under slightly alkaline or neutral conditions (pH 4-6) to optimize catalyst activity and product stability.[7]

-

Procedure: a. To the suspension of Intermediate II, add a Raney nickel catalyst. The mass ratio of Intermediate II to the catalyst is typically 1:0.03-0.10.[7] b. Carry out the reduction reaction, often under hydrogen pressure, until the conversion is complete. c. Adjust the pH to 4-6 with a base.[7] d. Filter off the catalyst to obtain a solution of Intermediate III.

Step 4: Salification to Final Product

-

Rationale: The final step involves converting the free base into its more stable hydrochloride salt. This not only improves handling and storage but is often the required form for subsequent reactions.

-

Procedure: a. To the solution of Intermediate III, add concentrated hydrochloric acid. The molar ratio of Intermediate III to HCl is typically 1:3-3.5.[7] b. The hydrochloride salt precipitates from the solution. c. Cool, filter, and dry the final product to yield this compound hydrochloride with a purity often exceeding 99.0%.[7]

Core Applications in Drug Development

The strategic importance of this compound lies in its function as a precursor to more complex heterocyclic systems, particularly purine analogues and other substituted pyrimidines that are central to many therapeutic agents.

Intermediate in Antiviral Synthesis

A prominent application is in the synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[7] The pyrimidine ring of this compound serves as the foundation upon which the purine-like core of Abacavir is constructed.

Precursor for Dichloropyrimidines

This compound is a critical starting material for the synthesis of 2,5-diamino-4,6-dichloropyrimidine.[8][9][10] This chlorination step, typically achieved using reagents like phosphorus oxychloride, activates the pyrimidine ring for subsequent nucleophilic substitution reactions.[8][9] The resulting dichloropyrimidine is a versatile intermediate for creating a diverse library of compounds with potential applications as antiviral and anti-inflammatory agents.[11][12]

Caption: Role as a key intermediate in generating pharmacologically active compounds.

Analytical Characterization

To ensure the quality and identity of this compound hydrochloride for research and development, rigorous analytical testing is essential.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity, with typical specifications requiring >98.0%.[1][3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this specific salt, GC-MS can be adapted for related pyrimidine structures, often requiring derivatization to increase volatility. It is a powerful tool for identifying impurities and confirming molecular weight.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the arrangement of protons and carbons within the molecule. For example, in a related compound, 2-Amino-5-isopropylpyrimidine-4,6-diol, the chemical shifts clearly indicate the positions of the amino, hydroxyl, and alkyl groups.[12]

-

Argentometric Titration: This classical method can be used to quantify the hydrochloride content of the salt.[3]

Conclusion

This compound, particularly its hydrochloride salt (CAS 56830-58-1), is a cornerstone intermediate in the synthesis of high-value pharmaceutical compounds. Its well-defined synthesis pathway, coupled with its versatile reactivity following chlorination, makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective application in the rigorous and demanding field of drug discovery.

References

-

CP Lab Safety. This compound Hydrochloride, 25g, Each. [Link]

- Google Patents. Synthetic method for this compound hydrochloride.

-

ChemBK. 2,5-Diamino-4,6-dihydroxy-pyrimidine - Physico-chemical Properties. [Link]

- Google Patents. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine.

-

European Patent Office. PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. [Link]

-

WIPO Patentscope. WO/1991/001310 PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2733981, this compound. [Link]

-

Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. [Link]

-

PubMed. Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. [Link]

-

ResearchGate. (PDF) Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4,6-Dihydroxypyrimidine (CAS 1193-24-4) in Modern Drug Discovery and Synthesis. [Link]

-

National Institutes of Health. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]

Sources

- 1. This compound Hydrochloride | 56830-58-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound Hydrochloride, 5G | Labscoop [labscoop.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. This compound Hydrochloride | 56830-58-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. CN104974098A - Synthetic method for this compound hydrochloride - Google Patents [patents.google.com]

- 8. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. benchchem.com [benchchem.com]

- 12. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility of 2,5-Diamino-4,6-dihydroxypyrimidine: A Roadmap for Researchers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility determination of 2,5-Diamino-4,6-dihydroxypyrimidine. Given the limited publicly available quantitative solubility data for this specific molecule, this document serves as a practical roadmap, emphasizing experimental design, methodological rigor, and the scientific principles governing the solubility of pyrimidine derivatives.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary contributor to compound attrition.[1] For a molecule like this compound, a heterocyclic compound with potential applications in pharmaceutical development, understanding its solubility is not merely a data point but a cornerstone of its developability profile.[2] Solubility dictates bioavailability, influences formulation strategies, and is a critical parameter in designing reliable in vitro and in vivo studies. This guide will equip you with the foundational knowledge and practical protocols to thoroughly characterize the solubility of this compound.

Understanding the Molecule: Physicochemical Properties Influencing Solubility

Before embarking on experimental solubility determination, a thorough understanding of the inherent properties of this compound is paramount. The molecule is often supplied as a hydrochloride salt (C₄H₆N₄O₂·HCl), which is expected to enhance its aqueous solubility compared to the free base.[3]

Several key factors will govern its solubility behavior:

-

pKa and Ionization: The presence of amino and hydroxyl groups suggests that the molecule's ionization state will be highly dependent on the pH of the surrounding medium. As an amine-containing compound, its solubility is expected to be higher in acidic solutions where the amino groups are protonated, forming more soluble salts.[4] The exact pKa values of the functional groups will determine the pH range over which solubility changes most dramatically.

-

Tautomerism: Dihydroxypyrimidine derivatives are known to exist in different tautomeric forms.[5][6] These tautomers can have distinct physicochemical properties, including solubility. It is crucial to be aware that the solid form used for solubility studies may be a mixture of tautomers, and the equilibrium between them can be influenced by the solvent.

-

Crystal Polymorphism: The arrangement of molecules in the solid state, or polymorphism, can significantly impact solubility.[7] Different polymorphs of the same compound can exhibit different melting points, stabilities, and, consequently, solubilities. Characterizing the solid form of the starting material is a critical, though often overlooked, step in solubility studies.

Experimental Determination of Solubility: A Step-by-Step Approach

The "shake-flask" method is the gold standard for determining equilibrium solubility and is highly recommended for obtaining reliable data for this compound.[4][8] This method involves equilibrating an excess of the solid compound with a solvent over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.

Essential Materials and Equipment

-

This compound hydrochloride[9]

-

High-purity solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)[10]

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Detailed Shake-Flask Protocol

The following protocol is a robust starting point for determining the thermodynamic solubility of this compound.

Step 1: Sample Preparation

-

Accurately weigh an excess amount of this compound hydrochloride into a series of vials. An amount that ensures a visible excess of solid remains after equilibration is crucial.[1]

Step 2: Solvent Addition

-

Add a precise volume of the desired solvent (e.g., purified water, PBS pH 7.4) to each vial.

Step 3: Equilibration

-

Seal the vials securely and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This is typically 24 to 72 hours.[4] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

Step 4: Phase Separation

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least two hours to allow the undissolved solid to settle.[4]

-

Alternatively, centrifuge the vials to pellet the excess solid.

Step 5: Sample Withdrawal and Filtration

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter to remove any undissolved particles.[4] This step is critical to avoid artificially high solubility readings. Adsorption of the compound to the filter should be assessed.

Step 6: Quantification

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the concentration of this compound in the diluted solution.

Step 7: Calculation

-

Calculate the solubility of the compound in the solvent at the given temperature, taking into account the dilution factor. Report the results in units such as mg/mL or µM.

Key Considerations and Influencing Factors

To generate a comprehensive solubility profile for this compound, it is essential to investigate the following factors:

pH-Dependent Solubility

Due to the ionizable nature of the molecule, its solubility is expected to vary significantly with pH. A pH-solubility profile should be generated by performing the shake-flask experiment in a series of buffers covering a physiologically relevant pH range (e.g., pH 2 to 10). This data is invaluable for predicting in vivo absorption.

Temperature-Dependent Solubility

For most solid solutes, solubility increases with temperature.[11] Determining the solubility of this compound at different temperatures (e.g., 4 °C, 25 °C, 37 °C) can provide insights into the thermodynamics of dissolution and is important for understanding storage and handling conditions.

Solubility in Different Media

While aqueous solubility is a primary focus, assessing solubility in other relevant media is also important:

-

Biorelevant Media: Solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) can provide a more accurate prediction of in vivo dissolution.

-

Organic Solvents: Data on solubility in common organic solvents such as ethanol, methanol, and DMSO is useful for formulation development and for preparing stock solutions for in vitro assays.[10]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear and concise tables for easy comparison.

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent | pH | Solubility (mg/mL) | Solubility (µM) |

| Purified Water | ~5-6 | Experimental Value | Experimental Value |

| PBS | 7.4 | Experimental Value | Experimental Value |

| 0.1 M HCl | 1.0 | Experimental Value | Experimental Value |

| Ethanol | N/A | Experimental Value | Experimental Value |

| DMSO | N/A | Experimental Value | Experimental Value |

Safety and Handling

This compound hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[12][13] Avoid creating dust. Store the compound in a tightly closed container in a cool, dark place.[12]

Conclusion

References

-

Baluja, S., & Soni, P. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1029-1035. Retrieved from [Link]

-

Kochkina, E. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14378–14387. Retrieved from [Link]

-

Autechem. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound HYDROCHLORIDE. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound Hydrochloride, 25g, Each. Retrieved from [Link]

-

Avdeef, A. (2007). SOLUBILITY MEASUREMENTS. In Improving the Quality of Candidates in Drug Discovery (pp. 1236-1267). Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound Hydrochloride 98.0+%, TCI America™. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2,5-Diamino-4,6-dihydroxy-pyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method for this compound hydrochloride.

-

PubChem. (n.d.). 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

-

Kochkina, E. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14378–14387. Retrieved from [Link]

-

Long, S., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 23(47), 8344-8353. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). 2, 5-Diamino-4, 6-dihydroxypyrimidine Hydrochloride, min 98% (HPLC), 100 grams. Retrieved from [Link]

-

Douki, T., et al. (1996). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. International Journal of Radiation Biology, 70(2), 143-152. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. calpaclab.com [calpaclab.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

spectroscopic analysis of 2,5-Diamino-4,6-dihydroxypyrimidine

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,5-Diamino-4,6-dihydroxypyrimidine

Authored by: A Senior Application Scientist

Abstract

This compound (DADP), a pivotal intermediate in the synthesis of various pharmaceutical compounds, demands rigorous analytical characterization to ensure identity, purity, and structural integrity.[1] This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the definitive analysis of DADP. We delve into the theoretical underpinnings and practical applications of UV-Visible, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and data interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. Every protocol is designed as a self-validating system, grounded in authoritative references to ensure scientific accuracy and trustworthiness.

Introduction: The Analytical Imperative for DADP

This compound, with the chemical formula C₄H₆N₄O₂, is a substituted pyrimidine that serves as a foundational building block in medicinal chemistry.[2] Its utility in the synthesis of high-value active pharmaceutical ingredients necessitates a robust analytical framework. The primary challenge in characterizing DADP lies in its structural complexity, particularly its potential for tautomerism—the ability to exist in multiple, interconvertible isomeric forms. Spectroscopic analysis provides the necessary tools to resolve this complexity, offering a detailed molecular portrait.

A critical aspect of DADP's structure is the equilibrium between its dihydroxy and dioxo (keto-enol) tautomeric forms. The relative prevalence of these forms can be influenced by the physical state (solid vs. solution) and the solvent environment. Understanding this equilibrium is paramount, as it directly impacts the spectral data obtained.

Caption: Keto-enol tautomerism pathways for DADP.

This guide will systematically dissect the application of key spectroscopic methods to provide a holistic and unambiguous characterization of DADP.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a rapid and powerful technique for confirming the presence of the pyrimidine chromophore and assessing sample purity. The absorption of UV light by DADP induces electronic transitions (typically π → π*), which are highly characteristic of its conjugated system.

Causality in Experimental Design

The choice of solvent is critical. Protic solvents can interact with the molecule's functional groups, while pH can significantly alter the spectrum by causing protonation or deprotonation of the amino and hydroxyl groups. A study on 4,6-dihydroxypyrimidine derivatives demonstrated that changes in acidity lead to shifts in absorption maxima as different ionic species are formed.[3][4] Therefore, analysis is typically performed in a neutral, non-interacting solvent like ethanol or acetonitrile, and may be repeated in acidic and basic solutions to study the compound's behavior.

Experimental Protocol

-

Sample Preparation: Prepare a stock solution of DADP (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol). From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Use the same solvent as the sample for the reference cuvette to zero the baseline.

-

Analysis: Scan the sample from 400 nm down to 200 nm.

-

Data Processing: Identify the wavelength(s) of maximum absorbance (λmax).

Expected Spectral Data & Interpretation

Based on data for similar 4,6-dihydroxypyrimidine derivatives, DADP is expected to exhibit strong absorption bands in the UV region.[3][4] The primary absorption maximum (λmax) is typically observed between 250 and 260 nm, corresponding to the π → π* transition of the pyrimidine ring.[4] A secondary, and often more intense, absorption may be seen near 200-210 nm. The presence of two amino groups and two hydroxyl groups (electron-donating) can cause a bathochromic (red) shift compared to the parent pyrimidine ring.

| Parameter | Expected Value | Rationale |

| λmax 1 | ~250-260 nm | π → π* transition of the conjugated pyrimidine system.[4] |

| λmax 2 | ~200-210 nm | Higher energy electronic transitions.[3] |

Changes in pH will reveal the compound's acid-base properties. In acidic media, protonation of the ring nitrogens or amino groups can cause a hypsochromic (blue) shift, while in basic media, deprotonation of the hydroxyl groups to form phenolates will cause a bathochromic shift.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping Functional Groups

FT-IR spectroscopy is indispensable for identifying the functional groups present in the DADP molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), a unique "fingerprint" of the molecule is generated.

Causality in Sample Preparation

For solid samples like DADP, the KBr pellet method is standard. This involves intimately grinding the sample with potassium bromide, which is transparent to IR radiation. The objective is to disperse the analyte within the KBr matrix to minimize scattering and obtain sharp, well-resolved absorption bands. The quality of the grinding is directly proportional to the quality of the spectrum.

Experimental Protocol

-

Sample Preparation: Mix ~1-2 mg of DADP with ~100-200 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar until a fine, homogenous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent disc.

-

Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber is automatically subtracted.

Expected Spectral Data & Interpretation

The IR spectrum of DADP will be rich with information confirming its structure. The presence of both hydroxyl and amino groups will lead to broad bands in the high-frequency region due to hydrogen bonding. The keto-enol tautomerism means we should expect to see C=O stretching bands in addition to O-H bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance & Rationale |

| 3500 - 3200 | N-H and O-H Stretch | Primary Amines & Hydroxyls | A broad, strong band resulting from the overlap of N-H and O-H stretching, indicative of extensive hydrogen bonding.[5][6] |

| 3200 - 3000 | C-H Stretch | Aromatic/Ring C-H | Weak to medium bands, often obscured by the broader O-H/N-H bands. |

| ~1700 - 1620 | C=O Stretch | Carbonyl (Keto form) | A strong, sharp peak indicating the presence of the keto tautomer, a common feature in dihydroxypyrimidines.[7] |

| ~1650 - 1550 | N-H Bend / C=C & C=N Stretch | Amine Scissoring & Ring Vibrations | Medium to strong bands. The N-H bending vibration of the primary amine overlaps with the C=C and C=N stretching vibrations of the pyrimidine ring.[7] |

| Below 1500 | Fingerprint Region | C-N, C-O, Ring Bending | A complex series of bands unique to the molecule's overall structure. |

The relative intensity of the O-H versus C=O bands can provide qualitative insight into the predominant tautomeric form in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of DADP in solution. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR maps the carbon skeleton of the molecule.

Causality in Solvent Selection and Experimentation

The choice of solvent is paramount. DADP has low solubility in common NMR solvents like CDCl₃. Therefore, a more polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is required. DMSO-d₆ is an excellent choice as it can dissolve the sample and its residual proton signal (at ~2.50 ppm) does not typically interfere with analyte signals.[8] Protons attached to heteroatoms (O-H, N-H) are labile and can exchange with deuterium from solvents like D₂O. An experiment can be run in DMSO-d₆, and then a drop of D₂O can be added; the disappearance of signals confirms their assignment to exchangeable protons.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of DADP in ~0.6 mL of DMSO-d₆ in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

(Optional) Add one drop of D₂O, shake, and re-acquire the spectrum to identify exchangeable protons.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will be relatively simple, but highly informative. The key is to account for the exchangeable protons.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale & Interpretation |

| ~10.5 - 11.0 | Broad Singlet | OH Protons | The hydroxyl protons are acidic and deshielded, appearing far downfield. They will exchange with D₂O.[9] |

| ~6.5 - 7.0 | Broad Singlet | NH₂ Protons | Protons of the amino groups. Their broadness is due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. They will also exchange with D₂O.[9] |

Note: The absence of any signal in the typical aromatic region (7-8 ppm) or aliphatic region (1-4 ppm) is a key indicator of purity and confirms the substitution pattern, specifically the lack of a proton at the C5 position.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments and confirms the carbon backbone.

| Chemical Shift (δ, ppm) | Assignment | Rationale & Interpretation | | :--- | :--- | :--- | :--- | | ~163 - 165 | C4 and C6 | Carbons bonded to oxygen and nitrogen. Their exact shift depends on the keto-enol equilibrium. In similar structures, these carbons are highly deshielded.[9] | | ~152 - 155 | C2 | Carbon atom flanked by two nitrogen atoms and bonded to an amino group.[9] | | ~84 - 86 | C5 | Carbon atom bonded to an amino group and situated between the two carbonyl/hydroxyl-bearing carbons. This upfield shift compared to other ring carbons is characteristic.[9][10] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of DADP, serving as the final confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula.

Experimental Protocol

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol/water) and introduced into the mass spectrometer, typically via electrospray ionization (ESI).

-

Ionization: ESI is a soft ionization technique that generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., Time-of-Flight or Quadrupole).

-

Tandem MS (MS/MS): To gain structural information, the [M+H]⁺ ion can be isolated and fragmented (e.g., via collision-induced dissociation) to produce a characteristic fragmentation pattern.

Expected Mass Spectrometry Data

| Ion | m/z (Calculated) | m/z (Observed) | Interpretation |

| [M] | 142.0491 | - | The neutral molecule. |

| [M+H]⁺ | 143.0569 | ~143.1 | The protonated molecular ion, which will be the base peak in the ESI-MS spectrum.[2] |

| Fragments | Varies | e.g., 87.1, 102 | Characteristic fragment ions resulting from the loss of small neutral molecules like HCN, H₂NCN, or CO.[2] |

The observation of the correct molecular ion peak at m/z ≈ 143.1 provides unequivocal evidence for the identity of DADP.

Integrated Analytical Workflow

Caption: Integrated spectroscopic workflow for DADP analysis.

Conclusion

The is a multi-faceted process that leverages the unique strengths of several analytical techniques. UV-Vis spectroscopy confirms the electronic structure, FT-IR identifies key functional groups and provides insight into tautomerism, NMR spectroscopy delivers an unambiguous map of the molecular skeleton, and Mass Spectrometry validates the molecular weight and elemental composition. By following the integrated workflow and understanding the causality behind the experimental choices and spectral features described in this guide, researchers and drug development professionals can achieve a confident and comprehensive characterization of this vital pharmaceutical intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method for this compound hydrochloride.

-

Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

European Patent Office. (n.d.). PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]

-

National Institutes of Health. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved from [Link]

-

ACS Publications. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved from [Link]

-

Research India Publications. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6-Dihydroxy Pyrimidine. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound HYDROCHLORIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectrums of (a) 4,6-diamino-2-pyrimidinethiol, (b) Siler nitrate and (c) Ag-CP. Retrieved from [Link]

-

PubMed. (2009). DFT simulations and vibrational analysis of FT-IR and FT-Raman spectra of 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

-

International Journal of Engineering Research and Applications. (2016). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound Hydrochloride 98.0+%, TCI America. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Diamino-6-hydroxypyrimidine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

PubMed. (n.d.). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4,6-Dihydroxypyrimidine, 2TMS derivative. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide. Retrieved from [Link]

-

Durham University. (n.d.). Spectroscopic dataset of Hedione's derivatives gathered during process development. Baxendale Group. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C4H6N4O2 | CID 2733981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ripublication.com [ripublication.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Metabolism of 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine (DARP) is a pivotal, yet often overlooked, metabolite situated at a critical juncture of purine and riboflavin metabolism.[1] As a derivative of guanosine triphosphate (GTP), this complex pyrimidine serves as the central precursor for the biosynthesis of riboflavin (vitamin B2) in a wide range of microorganisms and plants.[2][3] The metabolic pathways governing the synthesis and degradation of DARP are not only fundamental to cellular physiology but also present compelling targets for the development of novel antimicrobial agents, owing to their absence in humans.[3] This guide provides a comprehensive exploration of DARP metabolism, delving into the enzymatic machinery, regulatory mechanisms, and experimental methodologies pertinent to its study, with a forward-looking perspective on its therapeutic potential.

The Anabolic Pathway: Biosynthesis of 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine

The synthesis of DARP represents the first committed step in the riboflavin biosynthesis pathway, originating from the ubiquitous purine nucleotide, GTP.[2][4] This transformation is catalyzed by the enzyme GTP cyclohydrolase II (EC 3.5.4.25).[2]

The Catalytic prowess of GTP Cyclohydrolase II

GTP cyclohydrolase II orchestrates a complex hydrolytic reaction that involves the opening of the imidazole ring of GTP.[5] The overall reaction can be summarized as follows:

GTP + H₂O → 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine + Formate + Diphosphate[2]

The catalytic mechanism of GTP cyclohydrolase II is intricate, involving a zinc-dependent hydrolysis.[3] Structural and mechanistic studies have revealed that a conserved tyrosine residue plays a crucial role in the ring-opening process, facilitated by a zinc-activated water molecule that acts as the nucleophile for the attack on the C-8 atom of the guanine ring.[3] Furthermore, an arginine residue is positioned to facilitate the release of pyrophosphate, forming a transient covalent guanylyl-enzyme intermediate.[3]

It is noteworthy that in some archaea, an alternative two-step pathway for DARP formation exists, initiated by GTP cyclohydrolase IIa. This enzyme first hydrolyzes the 8,9 bond of GTP to produce 2-Amino-5-formylamino-6-(5-phospho-D-ribosylamino)pyrimidin-4(3H)-one, which is subsequently deformylated to yield DARP.[6]

The Catabolic Pathway: Degradation of 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine in Riboflavin Synthesis

Following its synthesis, DARP is promptly channeled into the subsequent steps of the riboflavin biosynthesis pathway. Its degradation is primarily managed by a bifunctional enzyme in many bacteria: diaminohydroxyphosphoribosylaminopyrimidine deaminase/5-amino-6-(5-phosphoribosylamino)uracil reductase (RibD) .[7][8][9] This enzyme catalyzes two sequential reactions: a deamination followed by a reduction.

A Tale of Two Domains: The Bifunctional Nature of RibD

The RibD enzyme is a fascinating example of catalytic efficiency, housing two distinct active sites within a single polypeptide chain.[7]

-

Deaminase Activity (EC 3.5.4.26): The first reaction is the hydrolytic deamination of the C2 amino group of the pyrimidine ring of DARP, yielding 5-amino-6-(5-phosphoribosylamino)uracil and ammonia.[10]

2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine + H₂O → 5-amino-6-(5-phosphoribosylamino)uracil + NH₃[10]

The deaminase domain of RibD shares structural homology with cytidine deaminases, suggesting a similar catalytic mechanism.[8]

-

Reductase Activity: The second reaction involves the reduction of the ribosyl side chain of 5-amino-6-(5-phosphoribosylamino)uracil to a ribityl group, a crucial step in forming the precursor for the lumazine synthase reaction. This reductase activity is dependent on NAD(P)H.[11]

Visualizing the Metabolic Crossroads: The DARP Metabolism Pathway

The metabolic fate of DARP is intricately linked to the biosynthesis of riboflavin. The following diagram illustrates the central position of DARP in this pathway.

Caption: Metabolic pathway of 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine.

Regulation of DARP Metabolism: A Symphony of Control

The metabolism of DARP is tightly regulated as part of the overall control of riboflavin biosynthesis. In many bacteria, a key regulatory mechanism is the FMN riboswitch . This is a structured non-coding RNA element found in the 5'-untranslated region of the mRNA that codes for riboflavin biosynthesis enzymes. When flavin mononucleotide (FMN), a downstream product of the pathway, is present in sufficient concentrations, it binds to the riboswitch, inducing a conformational change in the mRNA that leads to the premature termination of transcription. This feedback inhibition mechanism ensures that the cell does not overproduce riboflavin, thus conserving energy and resources. While this is a general regulatory mechanism for the entire pathway, there is currently limited evidence for specific regulatory controls that independently modulate the production or consumption of DARP. In the yeast Pichia guilliermondii, the synthesis of the reductase involved in the second step of flavinogenesis from DARP does not appear to be regulated by iron concentration.[12]

Quantitative Insights: Enzyme Kinetics

Understanding the kinetic parameters of the enzymes involved in DARP metabolism is crucial for building predictive models of the pathway and for designing effective inhibitors. The following table summarizes a selection of reported kinetic values for GTP cyclohydrolase II.

| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Nocardiopsis flavescens | GTP | 160.11 ± 26.81 | - | [13] |

Note: Comprehensive kinetic data for diaminohydroxyphosphoribosylaminopyrimidine deaminase/reductase is less readily available in consolidated formats and represents an area for further investigation.

In the Laboratory: Experimental Protocols

The study of DARP metabolism relies on robust enzymatic assays. Below are detailed protocols for the key enzymes.

Experimental Workflow: Enzymatic Assays

Caption: General workflow for the enzymatic assays of GTP Cyclohydrolase II and Deaminase.

Protocol 1: Assay for GTP Cyclohydrolase II Activity

This protocol is adapted from a method for assaying GTP cyclohydrolase II activity in bacterial extracts.[4][14]

Materials:

-

Cell lysate or purified GTP cyclohydrolase II

-

GTP solution (10 mM in ultrapure water)

-

5x RibA assay buffer (specific composition may vary, but typically contains a buffer such as Tris-HCl, pH 8.0, and MgCl₂)

-

EDTA solution (0.5 M, pH 8.0)

-

Derivatization reagent (e.g., 1% diacetyl)

-

HPLC system with a fluorescence detector and a suitable C18 column

Procedure:

-

Enzyme Preparation: Prepare a cell lysate from a bacterial culture expressing GTP cyclohydrolase II or use a purified enzyme preparation. If using a cell lysate, it is recommended to desalt the sample using a spin desalting column.[14]

-

Reaction Setup: In a microcentrifuge tube, combine the following in a total volume of 50 µL:

-

10 µL of 5x RibA assay buffer

-

5 µL of 10 mM GTP

-

25 µL of desalted cell lysate or an appropriate amount of purified enzyme

-

Ultrapure water to a final volume of 50 µL

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[14]

-

Reaction Termination: Stop the reaction by adding 2.5 µL of 0.5 M EDTA.[14]

-

Derivatization: Add 50 µL of the derivatization reagent to the terminated reaction mixture. Incubate at 70°C for 20 minutes. This step converts the product, DARP, into a fluorescent pteridine derivative.[4][14]

-

Sample Preparation for HPLC: Centrifuge the derivatized sample to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter.

-

HPLC Analysis: Analyze the derivatized product by HPLC with fluorescence detection. The amount of product formed can be quantified by comparing the peak area to a standard curve.

Protocol 2: Assay for Diaminohydroxyphosphoribosylaminopyrimidine Deaminase Activity

A continuous spectrophotometric assay can be employed, or a discontinuous assay with HPLC-based product detection.

Materials:

-

Cell lysate or purified RibD enzyme

-

2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine (DARP) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

HPLC system with a UV or mass spectrometry detector

Procedure:

-

Enzyme Preparation: Prepare a cell lysate or use a purified RibD enzyme preparation.

-

Reaction Setup: In a suitable reaction vessel, combine the DARP substrate at a known concentration with the assay buffer.

-

Initiation of Reaction: Start the reaction by adding the enzyme preparation to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Monitoring the Reaction:

-

Continuous Assay: If a spectrophotometric method is available where the product has a distinct absorbance from the substrate, the reaction can be monitored continuously in a spectrophotometer.

-

Discontinuous Assay: At defined time points, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding acid or by heat inactivation). Analyze the amount of product formed in each aliquot by HPLC.

-

-

Data Analysis: Calculate the initial reaction velocity from the rate of product formation.

A Target for Therapeutic Intervention: DARP Metabolism in Drug Development

The enzymes of the riboflavin biosynthesis pathway, including those involved in DARP metabolism, are attractive targets for the development of novel antimicrobial agents.[15] This is because this pathway is essential for many pathogenic bacteria but is absent in humans, who obtain riboflavin from their diet.

GTP Cyclohydrolase II as a Drug Target:

-

Inhibitors of GTP cyclohydrolase II could effectively block the entire riboflavin biosynthesis pathway at its first committed step. While specific inhibitors for GTP cyclohydrolase II are not as extensively studied as those for its counterpart, GTP cyclohydrolase I, the structural and mechanistic differences between the two enzymes provide a basis for the rational design of selective inhibitors.[3] For instance, the substrate analog phosphomethylphosphonic acid guanyl ester (GMPCPP) has been shown to inhibit E. coli GTP cyclohydrolase II and has been used in structural studies to elucidate the active site.[15]

RibD as a Drug Target:

-

The bifunctional nature of RibD in many bacteria makes it a particularly appealing target. A single inhibitor that could disrupt both the deaminase and reductase activities would be highly effective. The structural similarity of the deaminase domain to cytidine deaminase suggests that existing inhibitors of cytidine deaminase could serve as templates for the development of RibD inhibitors.[8]

Conclusion

The metabolism of 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine is a cornerstone of microbial and plant physiology, serving as the gateway to the essential vitamin, riboflavin. A thorough understanding of the enzymes that govern its synthesis and degradation, namely GTP cyclohydrolase II and the bifunctional RibD, is paramount. The distinctness of this metabolic pathway from mammalian biology underscores its potential as a fertile ground for the discovery and development of a new generation of antimicrobial therapeutics. Continued research into the intricate details of the reaction mechanisms, regulation, and inhibition of these enzymes will undoubtedly pave the way for innovative strategies to combat infectious diseases.

References

-

Yurgel, S., et al. (2014). Assay for GTP Cyclohydrolase II Activity in Bacterial Extracts. Bio-protocol, 4(21). Available at: [Link]

-